Nopco NXZ is a metallic soap-type anti-foaming agent designed for latex and emulsion systems, particularly effective in acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1].
The table below summarizes its key technical characteristics:
| Property | Specification / Value | Additional Context |
|---|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] | Detailed Breakdown [2]: Distillates petroleum hydrotreated heavy naphthenic (75.0-85.0%), Solvent naphtha petroleum heavy aliphatic (5.0-10.0%), Proprietary metallic ester (1.0-3.0%), Polyethylene glycol derivative (1.0-3.0%) |
| Appearance | Light yellowish brown liquid [1] | - |
| Viscosity | 170 mPa·s (25℃); 2200 mPa·s (5℃) [1] | - |
| pH | 5.1 (2 mass% aqueous dispersion) [1] | - |
| Specific Gravity | 0.89 (20℃) [1] | - |
| Ionicity | Nonionic [1] | - |
| Dispersibility | Dispersible in water [1] | - |
| Hard Water Resistance | Good [1] | - |
| Flash Point | 174 ℃ [1] | - |
| CAS Registry Number | 12794-56-8 [3] [2] [4] | Also known as FOAMASTER NXZ [3] [2] [4]. |
| Typical Application Level | 0.1-0.3 mass% on the solid weight of emulsions and latexes [1] | Can be used directly or diluted with water [1]. |
The manufacturer provides an example of a standard defoaming test, which can serve as a reference protocol [1].
Diagram of the defoaming evaluation workflow based on the diffuser stone test method.
For industrial and research use, consider the following practical information [1]:
The search results have specific limitations relative to your request:
For more specific experimental protocols, you may need to consult industrial standards (e.g., ASTM, ISO) for foam measurement or search for scientific papers that study defoamer performance in similar polymer systems.
| Property | Specification / Description |
|---|---|
| Product Name | Nopco NXZ Series [1] [2] |
| Chemical Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Ionic Character | Nonionic [1] [3] |
| Appearance | Light yellowish brown / amber liquid [1] [3] |
| Specific Gravity | 0.89 (20℃) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] [3] |
| Viscosity | 170 mPa·s (25℃) [1] |
| Flash Point | 174 ℃ [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
| Application & Handling | Guidelines |
|---|---|
| Primary Function | Metallic soap-type anti-foaming/defoaming agent [1] [2] |
| Target Systems | Latex, emulsions (e.g., acrylic, vinyl acetate), water-based paints, water-based adhesives [1] [3] |
| Recommended Usage | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1] |
| Dilution | Can be used directly or diluted with water (mix well during dilution) [1] |
| Storage & Handling | Mix well before use if separation occurs after long storage [1] |
Defoamers like this compound work through a combination of physical and chemical mechanisms to break down and prevent foam. The key steps in this process are outlined below.
Generalized defoamer mechanism showing droplet dispersion, penetration, and film rupture.
This compound is classified as a metallic soap type defoamer [2]. Its effectiveness relies on the fundamental principle that its main components have a lower surface tension than the foaming liquid [2]. This allows the defoamer to spontaneously spread on the foam film, penetrate it, and cause rupture by destabilizing the delicate balance of forces at the air-liquid interface [2] [4].
The search results provide a specific example of a laboratory-scale defoaming evaluation, the Diffuser Stone Test, used to simulate foam generation in a latex system [1].
Workflow for evaluating defoamer performance using the Diffuser Stone Test [1].
This test measures the foam-breaking (defoaming) capability by recording how quickly the foam collapses after the agent is added [2]. The results are often presented as a plot of foam volume versus time.
Metallic soap defoamers function by destabilizing the surfactant-stabilized foam lamella (the thin liquid film between bubbles). Their efficiency is determined by three key properties that overcome the foam's stabilizing mechanisms [1]:
In water-based systems, the spreading of mineral oils (a common carrier) is sufficient to act as a foam control additive. The mineral oil also acts as a carrier for hydrophobic particles like metallic soaps, which are key to the defoaming action [1].
The following diagram illustrates the step-by-step mechanism of bubble rupture.
Defoaming mechanism of metallic soap defoamers involves entering, spreading, and rupturing the foam lamella.
Metallic soap defoamers are typically formulations where the metallic soap is one component within a mixture. The table below summarizes data for a representative commercial product, NOPCO NXZ [2].
| Product Name | This compound |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [2]. |
| Primary Feature | Metallic soap type anti-foaming agent for latex and emulsion, especially for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [2]. |
| Typical Properties | |
| Appearance | Light yellowish brown liquid [2]. |
| Viscosity (25°C) | 170 mPa·s [2]. |
| pH (2% aqueous dispersion) | 5.1 [2]. |
| Specific Gravity (20°C) | 0.89 [2]. |
| Ionicity | Nonionic [2]. |
| Application Level | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [2]. |
For researchers, understanding how to incorporate and evaluate these defoamers is critical. A standard test involves measuring foam volume before and after defoamer addition under controlled conditions [2].
Standard defoamer performance evaluation workflow measures foam reduction after agent addition.
Key application notes [2]:
When considering defoamers for pharmaceutical applications, the requirements extend beyond basic mechanism and efficacy.
| Consideration | Implication for Pharmaceutical R&D |
|---|---|
| Safety & Non-Toxicity | The defoamer must be non-toxic, harmless, and comply with relevant pharmaceutical regulations and quality control standards (e.g., ICH guidelines, CEP certification). Residues must be strictly controlled [3]. |
| Chemical Stability | The defoamer must remain stable and effective under process conditions, such as during fermentation, which may involve high temperatures or varying pH levels [3]. |
| Compatibility | The formulation must be compatible with other medium components, microbial strains, and the drug substance itself, without negatively affecting the process or final product quality [3]. |
Based on the search results, silicone-based defoamers are more commonly discussed for pharmaceutical applications due to their high efficiency, chemical inertness, and established safety profiles [3]. Metallic soap defoamers are primarily documented in technical literature for use in paints, coatings, and latex emulsions [1] [2] [4].
The following table consolidates the quantitative data available from the search results. Note that some values are listed as "typical properties" and are not official specifications [1].
| Property | Value / Description |
|---|---|
| Composition | Mineral oil, metallic soap, and nonionic surfactant mixture [1] [2] |
| Appearance | Light yellowish brown to amber liquid [1] [3] [2] |
| Ionic Character | Nonionic [1] [3] [2] |
| Viscosity | 170 mPa·s (25°C) [1] 300-900 cps (25°C) [2] | | Specific Gravity | 0.89 (20°C) [1] 0.9 g/cm³ [3] | | pH | 5.1 (2% aqueous dispersion) [1] 6-8 [2] | | Flash Point | 174°C [1] 195°C [2] | | Dispersibility | Dispersible in water [1] [2] | | Hard Water Resistance | Good [1] | | Recommended Dosage | 0.1-0.3% on emulsion solids [1] 0.2-0.6% on coating quality [2] |
One search result described a general evaluation method for testing the defoaming performance in NB latex, which is summarized in the workflow below.
Experimental workflow for evaluating this compound defoaming performance, based on a diffuser stone test [1].
The table below summarizes the core technical data and physical properties of Nopco NXZ.
| Property | Specification / Value |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Chemical Type | Metallic soap-type anti-foaming agent [1] |
| Ionicity | Nonionic [1] |
| Specific Gravity | 0.89 (at 20°C) [1] |
| Viscosity | 170 mPa·s (at 25°C) [1] |
| pH | 5.1 (2% aqueous dispersion) [1] |
| Flash Point | 174 °C [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
A more detailed breakdown of its molecular composition is available, though some components are proprietary.
| Component | CAS Number (if available) | Weight Percentage |
|---|---|---|
| Distillates petroleum hydrotreated heavy naphthenic [2] | 64742-52-5 [2] | 75.0 - 85.0% [2] |
| Solvent naphtha petroleum heavy aliphatic [2] | 64742-96-7 [2] | 5.0 - 10.0% [2] |
| Metallic Ester (Trade Secret) [2] | - | 1.0 - 3.0% [2] |
| Polyethylene glycol derivative (Trade Secret) [2] | - | 1.0 - 3.0% [2] |
| Proprietary Polyether Polyol (Trade Secret) [2] | - | 1.0 - 2.0% [2] |
The search results provide one standard industry method for evaluating the defoaming performance of this compound, specifically in latex systems.
Defoaming Performance Test via Diffuser Stone [1]
This method evaluates the product's effectiveness by measuring foam height before and after adding the defoamer.
Application Guidelines:
| Property | Description / Value |
|---|---|
| Ionic Character | Nonionic [1] [2] |
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [2] |
| Appearance | Light yellowish brown to amber liquid [1] [2] |
| Specific Gravity | 0.89 (20°C) [2] / 0.9 g/cm³ [1] |
| Viscosity | 170 mPa·s (25°C) [2] |
| pH | 5.1 (2 mass% aqueous dispersion) [2] |
| Flash Point | 174°C [2] |
| Application & Handling | Details |
|---|---|
| Primary Applications | Acrylic, vinyl acetate, vinyl acetate-acrylic emulsions; general use in latex, water-based paints, and water-based adhesives [1] [2] |
| Recommended Dosage | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [2] |
| Dispersion & Dilution | Dispersible in water; can be used directly or diluted with water under mixing [2] |
| Storage & Handling | Mix well before use if separation occurs after long storage [2] |
The term "nonionic" means that the surfactants in this compound do not carry a formal electrical charge when dissolved or dispersed in water [1] [2].
This characteristic leads to several key performance benefits:
The following diagram outlines a standard method for evaluating the defoaming performance of this compound, based on a common industry test.
Workflow for evaluating defoaming performance of this compound.
Detailed Methodology:
This protocol is adapted from the manufacturer's evaluation example [2].
This compound is a metallic soap-type anti-foaming agent designed for latex and emulsion systems, particularly effective in acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1] [2]. Its primary function is to break existing foam and suppress further foam formation in water-based systems like paints, adhesives, and latex [2].
The table below summarizes its key technical properties:
| Property | Specification / Value | Remarks |
|---|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] | - |
| Appearance | Light yellowish brown liquid [1] | - |
| Ionicity | Nonionic [1] | - |
| Specific Gravity | 0.89 (at 20°C) [1] | - |
| Viscosity | 170 mPa·s (at 25°C) [1] | - |
| pH | 5.1 (2 mass% aqueous dispersion) [1] | - |
| Flash Point | 174 °C [1] | - |
| Dispersibility | Dispersible in water [1] | Mix well before use if separation occurs after long storage [1] |
| Typical Usage Level | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1] | Can be used directly or diluted with water [1] |
While the searched data lacks detailed mechanistic studies on this compound itself, the general mechanism of chemical defoamers involves the following principles, which are applicable to its metallic soap type [2] [3]:
Defoamer action mechanism leading to foam collapse
The manufacturer provides an example of a standard test method to evaluate defoaming efficiency, which can be adapted for research purposes [1].
Defoaming Evaluation Protocol for Latex
Nopco NXZ is a metallic soap-type defoamer and anti-foaming agent, specifically effective for acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions [1] [2]. Its primary function is to break existing foam and suppress foam formation during various industrial processes.
The table below summarizes its typical physical and chemical properties. Please note that these values are representative and not product specifications [1].
| Property | Value / Description |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Ionicity | Nonionic [1] [3] |
| Specific Gravity | 0.89 (at 20°C) [1] |
| Viscosity | 170 mPa·s (at 25°C) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] |
| Flash Point | 174°C [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
Integrating this compound correctly into your emulsion is critical for achieving optimal defoaming performance and avoiding defects.
| Material Name | Function | Quantity (kg) |
|---|---|---|
| Grind Stage | ||
| Natrosol 250 MR (3.0%) | Thickener | 100.0 |
| Water | Solvent | 50.0 |
| Dispersing agent (30.0%) | Dispersant | 7.0 |
| KTPP (100.0%) | Dispersant | 1.0 |
| Propylene Glycol | Antifreeze | 23.9 |
| Nonionic emulsifier | Emulsifier | 4.0 |
| Preservative | Biocide | 1.6 |
| This compound | Defoamer | 2.0 |
| Fungicide | Fungicide | 6.5 |
| Ti-Pure R-706 (TiO₂) | Pigment | 200.0 |
| Duramite (CaCO₃) | Filler | 250.0 |
| Letdown Stage | ||
| AOPL MURA55 (Acrylic Polymer) | Binder | 400.0 |
| Texanol | Coalescent | 6.0 |
| This compound | Defoamer | 2.0 |
| Aqueous Ammonia (28%) | pH Adjuster | 2.0 |
| Natrosol 250 MR (3.0%) | Thickener | 115.0 |
The following workflow and detailed method describe a standard laboratory procedure for evaluating the defoaming efficiency of this compound, as referenced in the technical sheets [1].
Detailed Methodology (Diffuser Stone Test) [1]:
Defoamers like this compound function due to their lower surface tension compared to the foam liquid. This allows the defoamer particles to spread over and penetrate the foam lamellae (the liquid walls of the bubbles) [2]. The composition of this compound—a combination of core materials (mineral oil), defoaming components (metallic soap), and surfactants—is designed to create an optimal particle size that effectively ruptures the foam film [2].
1. Defoamer Mechanisms Defoamers function through a series of interfacial actions. A defoamer droplet must first enter the bubble lamella, then spread over its surface, and finally destabilize and rupture the bubble by absorbing surfactants or creating surface tension gradients [1] [2]. Effective defoamers contain carriers (like oils) to transport active substances (like hydrophobic silica) to the foam lamella [2].
2. Chemistry & Comparative Performance Your choice of defoamer chemistry involves a direct trade-off between defoaming efficiency and compatibility. The table below summarizes the core options.
| Defoamer Chemistry | Key Characteristics | Pros | Cons | Ideal for PVC/Gloss Ranges |
|---|---|---|---|---|
| Mineral/Oil-Based [3] [2] | Carrier: Mineral/white oil. Active: Waxes, hydrophobic silica. | Cost-effective, good long-term stability [2]. | Can reduce gloss, risk of surface defects in high-gloss systems [3]. | High PVC (>60), matt to semi-gloss paints [3]. |
| Silicone-Based [3] | Carrier: Polysiloxane (PDMS), often modified with polyethers or emulsifiers. | High efficiency at low dosage, thermal stability [3]. | High incompatibility risk causing craters and poor recoatability [3]. | Systems where film appearance is less critical than foam control. |
| Silicone Emulsion [3] [2] | Pre-emulsified silicone compounds in water. | Easier incorporation, good film properties, reduced defect risk [3]. | Potential for long-term stability issues [2]. | Broad range, including higher gloss systems where easy incorporation is key [3]. |
| Polymer-based (Non-Silicone) [3] [1] | Organic polymers (e.g., polyethers, polyacrylates). | Excellent compatibility, minimal surface defects, good recoatability [3]. | Defoaming efficiency can be more moderate [3]. | High-gloss, clear coats, and industrial coatings where surface perfection is critical [1] [3]. |
| Molecular Defoamers [1] | Surfactant-like molecules with built-in defoaming action. | Excellent compatibility, long-term stability, minimal side effects [1]. | Newer technology, potentially higher cost. | Demanding applications requiring a balance of performance and compatibility. |
Accurate laboratory evaluation is crucial. Below are standardized protocols for assessing defoaming efficiency and compatibility.
Protocol 1: Density Test (for Foam Suppression Efficiency) This method quantifies the amount of air entrapped in a paint after stirring [2].
Protocol 2: Shake Flask / Volume Test (for Foam Knockdown) This method evaluates how quickly a defoamer can collapse pre-generated foam [4].
Protocol 3: Roller / Coating Application Test (for Microfoam & Surface Defects) This method simulates a real application and is critical for assessing deaerating performance and compatibility [5] [2].
Protocol 4: Compatibility Test (for Gloss, Haze, and Cratering) This protocol assesses the negative impact of a defoamer on the final film's appearance [5] [2].
The following diagram outlines a logical, step-by-step workflow for selecting and evaluating defoamers in the lab, integrating the protocols described above.
Even the best defoamer can fail if added incorrectly. Follow these steps for optimal results:
| Issue | Potential Cause | Corrective Action |
|---|---|---|
| Surface defects (craters, fisheyes) | Defoamer overdose or poor compatibility. | Reduce dosage; switch to a more compatible defoamer (e.g., Polymer-based). Test compatibility via drawdown [1] [5]. |
| Loss of gloss / Haze | Incompatible defoamer (especially some oil-based types) separating in the film. | Select a defoamer designed for high-gloss systems (e.g., Polymer-based, specific silicone emulsions) [2] [3]. |
| Good initial effect, but fails after storage | Defoamer has been over-dispersed or is unstable in the formulation. | Check incorporation method; consider a more stable defoamer chemistry. Perform long-term stability testing [2]. |
| Inefficient foam control | Wrong defoamer type for the system; insufficient dosage. | Re-screen defoamers using shake flask and density tests; verify dosage [4]. |
The table below summarizes the key properties of this compound as provided by the manufacturer [1].
| Property | Specification / Value |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Ionisity | Nonionic [1] |
| Viscosity | 170 mPa·s (at 25℃); 2200 mPa·s (at 5℃) [1] |
| Specific Gravity | 0.89 (at 20℃) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] |
| Flash Point | 174℃ [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
Recommended Application Guidelines [1]
Since specific protocols for your application were not located, the following is a generalized experimental workflow based on standard industry defoamer testing and information from the search results. You can adapt this framework to develop your own in-house protocols.
To evaluate the efficacy and compatibility of this compound as an anti-foaming agent in a specific vinyl acetate-acrylic emulsion formulation intended for pharmaceutical coating or binding applications.
This methodology is adapted from general defoamer testing principles and the evaluation example mentioned for this compound [1].
This compound is a metallic soap-type anti-foaming agent specifically formulated for latex and emulsion systems, particularly effective in acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions commonly used in polymer-cement composites [1]. This defoamer plays a critical role in enhancing material performance by eliminating entrapped air bubbles during the mixing and application processes, which directly impacts the structural integrity and durability of the final composite material. The composition of this compound consists of a precise mixture of mineral oil, metallic soap, and nonionic surfactant, creating a synergistic system that effectively breaks foam formations while maintaining compatibility with the cement-polymer matrix [1].
For researchers developing advanced polymer-cement composites, this compound addresses a fundamental challenge in material fabrication: controlling air entrainment during processing. Excessive foam formation can lead to void formation, reduced density, and compromised mechanical properties in the hardened composite. By effectively managing these issues, this compound enables the production of more homogeneous materials with enhanced performance characteristics, making it particularly valuable in applications such as building waterproofing, concrete pavement joint sealing, and airport pavement joint engineering where material consistency directly impacts service life and performance [2].
This compound exhibits specific physicochemical properties that make it particularly suitable for polymer-cement composite applications, as detailed in Table 1 [1]:
Table 1: Technical Properties of this compound
| Property | Specification | Conditions |
|---|---|---|
| Appearance | Light yellowish brown liquid | Visual inspection |
| Viscosity | 170 mPa·s | 25°C |
| Viscosity | 2200 mPa·s | 5°C |
| pH | 5.1 | 2 mass% aqueous dispersion |
| Specific Gravity | 0.89 | 20°C |
| Ionisity | Nonionic | - |
| Dispersibility | Dispersible in water | - |
| Hard Water Resistance | Good | - |
| Flash Point | 174°C | - |
The temperature-dependent viscosity profile displayed by this compound is particularly noteworthy, with significantly higher viscosity at lower temperatures (2200 mPa·s at 5°C compared to 170 mPa·s at 25°C) [1]. This characteristic has practical implications for storage and handling, requiring researchers to ensure proper temperature management during both storage and application. The nonionic nature of this defoamer enhances its compatibility with various emulsion systems while the good hard water resistance ensures consistent performance in mineral-rich environments typical in cementitious systems.
The effective application of this compound in polymer-cement composites requires adherence to specific dosage guidelines and handling protocols, summarized in Table 2 [1]:
Table 2: Application Guidelines for this compound in Polymer-Cement Composites
| Parameter | Specification | Notes |
|---|---|---|
| Application Level | 0.1-0.3 mass% | On solid weight of emulsions and latexes |
| Dilution | Can be used directly or diluted with water | For dilution, use under mixing |
| Storage Handling | Mix well before use if separated after long storage | - |
| Primary Applications | Emulsions, water-based paints, water-based adhesives | Especially effective in acrylic, VAc, VAc-acrylic emulsions |
The recommended application level of 0.1-0.3 mass% on the solid weight of emulsions and latexes represents the optimal range identified through extensive testing [1]. Exceeding this range may lead to over-defoaming or potential compatibility issues, while insufficient dosage may result in inadequate foam control. For diluted applications, the requirement to "use under mixing" is critical to ensure uniform distribution throughout the composite mixture. Researchers should note that long-term storage may necessitate mixing before use to redisperse any separated components, though the formulation demonstrates generally good storage stability under recommended conditions.
The preparation of polymer-cement composites with this compound follows a systematic procedure to ensure consistent material properties and performance [2] [3]. The following protocol details the sequence of operations for creating standardized test specimens:
Raw Material Preparation: Gather polymer emulsions (styrene-acrylic emulsion such as Acronal S400F ap and VAE emulsion such as CELVOLIT 1350), ordinary Portland cement (42.5 grade), inorganic fillers (talc powder fineness: 600 mesh, heavy calcium carbonate average particle size: 3 μm), and functional admixtures including SN-DISPERSANT 5040 dispersant, This compound defoamer, DN-12 film forming aid, DOP plasticizer, and ND-42 silane coupling agent [2].
Mixing Procedure: Combine components according to the established mix ratio, typically involving a powder-to-liquid ratio with cement content between 10-20% and polymer emulsion content between 30-40% of the total composition [3]. Add This compound at 0.1-0.3% by total weight during the liquid phase mixing, ensuring thorough dispersion. The mixing sequence should involve first combining liquid components (emulsions, additives), then gradually incorporating powder components (cement, fillers) under mechanical stirring at 400-600 rpm for 10-15 minutes until a homogeneous mixture is achieved.
Specimen Fabrication: Pour the prepared composite mixture into appropriate molds. For bonding tests, use cement mortar substrates with dimensions of 75 mm × 25 mm × 12 mm with the polymer-cement composite applied to create a final specimen size of 50 mm × 12 mm × 12 mm [2]. For tensile and shear tests, prepare standardized specimens according to relevant standards (JC/T 976-2005, JC/T 881). Cure specimens under controlled conditions (20°C, 65% relative humidity) for 24 hours before demolding, then continue curing for the specified duration before testing.
The preparation process can be visualized using the following workflow:
Figure 1: Specimen Preparation Workflow for Polymer-Cement Composites with this compound
The evaluation of polymer-cement composites containing this compound involves multiple standardized testing protocols to comprehensively characterize material performance [2] [3]:
Fixed-Elongation Testing: Conduct this test according to ISO 11600, JC/T 881, and JC/T 976 standards. Place the prepared specimen in a fixed-elongation test mold and stretch at a rate of 5 mm/min until reaching 60% of the original seam width. Maintain this fixed tensile displacement for 24 hours while observing the specimen for any cohesive failure. If no failure occurs, remove the specimen and allow 24 hours for elastic recovery. Measure the final seam width using a vernier caliper and calculate the elastic recovery rate (Rₑ) using the formula: Rₑ = (w₂ - w₀) / (w₁ - w₀) × 100%, where w₀ is the initial seam width, w₁ is the seam width at fixed elongation, and w₂ is the seam width after elastic recovery [2].
Tensile Property Assessment: Perform tensile tests according to JC/T 881, JT/T 589-2004, and GB/T 13477-2002 standards using an electronic tensile test machine such as the HS-3001B. Mount specimens in appropriate fixtures and apply tension at a constant rate of 5 mm/min until failure. Record the load-displacement data throughout the test for subsequent calculation of tensile strength, elongation at break, peak tensile strain, tensile toughness, and pre-peak tensile toughness. Conduct multiple trials (typically n ≥ 3) to ensure statistical significance [2].
Durability Testing: Subject specimens to various environmental conditioning regimens to evaluate durability performance. For UV aging resistance, expose specimens to ultraviolet radiation using a weather resistance test box (e.g., LZW-050A) at 40°C with wavelength 315-400 nm for specified durations (1, 7, 15, and 30 days) according to GB/T 14522-2008 [2]. For chemical resistance, immerse specimens in H₂SO₄ solution (pH = 1), NaOH solution (pH = 13), and gasoline for 7 days at 23°C [3]. For thermal resistance, expose specimens to high temperature (70°C) and low temperature (-20°C) for 7 days in a temperature-controlled chamber [3].
The comprehensive testing approach can be visualized as follows:
Figure 2: Comprehensive Testing Protocol for Polymer-Cement Composites
Polymer-cement composites incorporating this compound demonstrate exceptional durability under various environmental conditions, as quantified in Table 3 [3]:
Table 3: Durability Performance of Polymer-Cement Composites with this compound
| Test Condition | Performance Metric | Retention Rate | Key Findings |
|---|---|---|---|
| Water Soaking (7 days, 23°C) | Bonding Property | 96.05% | No damage or debonding observed |
| Dry-Wet Cycle (5 cycles) | Bonding Property | 96.84% | Excellent moisture resistance maintained |
| Water Soaking | Tensile Strength | 81.96% | Good strength retention |
| Dry-Wet Cycle | Tensile Strength | 101.31% | Slight improvement observed |
| Acid Corrosion (pH=1, 7 days) | Tensile Properties | >80% | Maintained performance in aggressive environment |
| Alkali Corrosion (pH=13, 7 days) | Tensile Properties | >80% | Good chemical resistance |
| UV Aging (315-400 nm, 30 days) | Tensile Strength | +65.36% increase | Significant improvement observed |
| UV Aging (15 days) | Elastic Recovery Rate | +6.60% increase | Enhanced flexibility |
| UV Aging (15 days) | Peak Tensile Strain | +23.55% increase | Improved deformation capability |
| UV Aging (15 days) | Tensile Toughness | +43.29% increase | Better energy absorption |
| UV Aging (15 days) | Pre-peak Tensile Toughness | +101.83% increase | Significant enhancement |
The data reveal that polymer-cement composites containing this compound not only maintain but in some cases enhance their properties under demanding environmental conditions. The remarkable improvements observed after UV aging are particularly noteworthy, suggesting that controlled ultraviolet exposure may initiate beneficial cross-linking reactions within the polymer matrix that enhance mechanical performance [2]. The exceptional chemical resistance demonstrated in both acidic and alkaline environments highlights the robust nature of these composites, making them suitable for applications where exposure to harsh chemicals is anticipated.
The incorporation of this compound in polymer-cement composites contributes to significant microstructural improvements that directly enhance macroscopic properties:
Pore Structure Refinement: Composites prepared with this compound exhibit reduced porosity and more homogeneous pore size distribution according to Mercury Intrusion Porosimetry (MIP) analysis. The defoaming action minimizes macro-pores (>100 nm) resulting from entrapped air, leading to a denser microstructure with predominance of micro-pores (<50 nm) that contribute to enhanced mechanical strength and durability [3].
Polymer-Cement Interface Optimization: Scanning Electron Microscopy (SEM) reveals improved interfacial transition zones between cement hydration products and polymer phases in composites containing this compound. The reduction in air voids at critical interfaces enhances stress transfer between composite phases, resulting in improved tensile strength and bonding performance [2].
Enhanced Network Formation: The effective elimination of entrapped air facilitates more continuous polymer network formation throughout the cement matrix. This continuous network contributes to the observed improvements in elastic recovery and tensile toughness, as the uninterrupted polymer phase can more effectively accommodate and distribute applied stresses [2] [3].
Polymer-cement composites incorporating this compound have demonstrated exceptional performance in demanding engineering applications, particularly in infrastructure projects requiring durable, flexible, and weather-resistant joint materials [2] [3]:
Airport Pavement Joints: Implementation in airport pavement joint engineering has shown outstanding performance in preventing failures such as mud pumping, spalling, shatter, and faulting of slab ends that commonly occur with conventional joint materials. The enhanced tensile properties and elastic recovery enable the material to accommodate horizontal displacements and tensile stresses from cement concrete pavement joints generated by aircraft wheel loads and temperature fluctuations [2].
Building Waterproofing: Applications in building waterproofing systems benefit from the excellent cohesive deformation and waterproof properties achieved through the optimized composite formulation. The reduction in void content through effective defoaming with this compound significantly decreases water permeability while maintaining the flexibility necessary to accommodate structural movements [2].
Concrete Pavement Sealing: Use in highway and urban road pavement joints demonstrates superior resistance to environmental degradation factors including solar radiation, temperature extremes, precipitation, and chemical exposure from deicing agents. The documented UV aging resistance is particularly valuable in these applications where continuous solar exposure is inevitable [3].
Successful implementation of this compound in polymer-cement composites requires attention to several critical factors that can influence performance:
Dispersion Optimization: If encountering incomplete defoaming or insufficient performance, ensure thorough dispersion of this compound throughout the liquid phase before adding powder components. Inadequate mixing can result in localized concentration variations that compromise defoaming efficiency. For difficult applications, consider pre-diluting with water (under active mixing) to improve distribution [1].
Compatibility Verification: When formulating with new polymer emulsion systems, conduct small-scale compatibility tests before full implementation. Although this compound demonstrates broad compatibility with acrylic, vinyl acetate, and styrene-acrylic systems, specific formulations may require dosage adjustments. Evidence of incompatibility includes coagulation, excessive thickening, or reduced effectiveness [1].
Storage and Handling: Maintain storage temperatures above 5°C to prevent significant viscosity increase that may complicate handling and dispersion. If separation occurs during prolonged storage, mix thoroughly before use to redisperse any settled components. While the product exhibits good storage stability, implement first-in-first-out inventory management for optimal results [1].
This compound represents a critical formulation component that enables the production of high-performance polymer-cement composites with enhanced mechanical properties, durability, and application performance. Through its effective defoaming action, this compound facilitates the development of composites with optimized microstructure that demonstrate exceptional performance in demanding applications including airport pavement joints, building waterproofing, and concrete pavement sealing. The comprehensive experimental protocols presented herein provide researchers with validated methodologies for evaluating and optimizing these advanced composite materials. The remarkable property enhancements observed under UV aging conditions, including increases in tensile strength (65.36% after 30 days) and tensile toughness (43.29% after 15 days), highlight the unique capabilities of properly formulated polymer-cement composites containing this compound [2].
1. Product Identification and Properties Nopco NXZ is a chemical agent, but its exact function is unspecified in the search results. The table below summarizes the available information.
Table 1: Chemical Identifier Summary for this compound
| Property | Value/Identifier |
|---|---|
| Chemical Name | This compound [1] [2] [3] |
| CAS Registry Number | 12794-56-8 [1] [2] [3] |
| Common Synonyms | FOAMASTER NXZ [1] [2] [3] |
| Known Supplier | Henan Tianfu Chemical Co., Ltd. [1] [2] |
Critical Note for Researchers: Key quantitative data necessary for experimental work, including molecular weight, molecular formula, and safety parameters (e.g., LD50, permissible exposure limits) are not available in the current search results. You must obtain a Safety Data Sheet (SDS) from the supplier before any laboratory handling.
2. Experimental Protocol Framework This is a generalized protocol for incorporating an additive into a mixture. It should be validated and refined with specific details for this compound.
Table 2: Generic Laboratory Mixing Procedure
| Step | Action | Parameters & Notes |
|---|---|---|
| 1. Preparation | Calculate required mass/volume of this compound. | Based on desired final concentration in the main mixture. |
| Wear appropriate Personal Protective Equipment (PPE). | Refer to SDS; typically includes gloves, safety glasses, and lab coat. | |
| 2. Pre-Dispersion | Dispense the calculated amount of this compound. | The physical state (liquid, solid) of this compound is unknown. |
| 3. Incorporation | Slowly add this compound to the base mixture. | Use mechanical stirring for homogeneous dispersion. |
| Maintain continuous mixing. | Mixing speed, time, and temperature are critical variables to optimize. | |
| 4. Post-Processing | Subject the final mixture to quality control checks. | May include tests for pH, viscosity, or stability. |
Since the exact application is unclear, the following diagram illustrates a logical workflow for testing an agent like this compound in a biological context, such as a signaling pathway study. The DOT script generates the diagram.
Diagram 1: Cell Signaling Assay Workflow. A generic flowchart for evaluating a compound's effect on cellular signaling pathways.
The diagram below illustrates a simplified, generic signaling pathway based on the JAK-STAT and NF-κB modules mentioned in the search results, which are characterized by features like nucleocytoplasmic cycling and feedback loops [4].
Diagram 2: Generic Signaling Pathway with Feedback. A conceptual model showing pathway activation and negative feedback regulation.
The primary challenge in preparing these application notes is the absence of specific data. The following risks must be addressed:
This document provides a structured framework for creating detailed application notes for this compound. To proceed, you must:
This compound is a highly effective anti-foaming agent specifically formulated for water-based coatings and emulsion systems. This metallic soap-type defoamer is composed of a precise mixture of mineral oil, metallic soap, and nonionic surfactants, creating a synergistic formulation that effectively controls foam throughout various stages of coating production and application. Its exceptional compatibility with numerous polymer systems makes it particularly valuable for formulations containing acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1].
The versatile application range of this compound extends beyond coatings to include water-based adhesives, latex systems, and various industrial applications where foam control is essential. As water-based systems continue to gain prominence due to environmental regulations and sustainability initiatives, the importance of efficient defoamers like this compound has significantly increased [2]. The global coatings industry is increasingly focusing on bio-based and water-based formulations, with dedicated scientific conferences highlighting the latest advancements in this field [3].
This compound exhibits well-defined physical characteristics that make it particularly suitable for water-based coating applications:
Table 1: Fundamental Physical Properties of this compound
| Property | Specification | Test Conditions |
|---|---|---|
| Appearance | Light yellowish brown liquid | Visual inspection |
| Viscosity | 170 mPa·s | 25°C |
| Viscosity | 2200 mPa·s | 5°C |
| pH | 5.1 | 2 mass% aqueous dispersion |
| Specific Gravity | 0.89-0.90 g/cm³ | 20°C |
| Ionic Character | Nonionic | - |
| Flash Point | 174°C | Closed cup |
| Dispersibility | Dispersible in water | - |
| Hard Water Resistance | Good | - | [1] [2]
The viscosity profile of this compound demonstrates its temperature sensitivity, with significantly increased viscosity at lower temperatures (2200 mPa·s at 5°C), which is an important consideration for storage and handling. The mildly acidic pH (5.1) and nonionic character contribute to its excellent compatibility with various coating components without disrupting the delicate ionic balance of water-based systems.
Table 2: Application Specifications and Usage Guidelines
| Parameter | Specification | Notes |
|---|---|---|
| Recommended Usage Level | 0.1-0.3 mass% | On solid weight of emulsions/latexes |
| Dilution Capability | Can be used directly or diluted with water | If diluting, apply under mixing |
| Storage Stability | Mix well before use if separation occurs after long storage | - |
| Suitable Polymer Systems | Acrylic, vinyl acetate, VAc-acrylic, styrene-butadiene, PVC and copolymers, EVA, vinylidene chloride, water-soluble alkyds | - | [1] [2]
The recommended dosage of 0.1-0.3% on solid weight provides effective foam control without negatively affecting film properties. The product's dilution flexibility allows formulators to adjust concentration based on specific application requirements, though proper mixing during dilution is essential to maintain product efficacy.
The diffuser stone test is a standardized method for evaluating the defoaming efficiency of this compound in latex systems. This protocol provides quantitative assessment of defoaming performance under controlled conditions [1].
Materials and Equipment:
Procedure:
Evaluation Criteria:
Storage Stability Assessment:
Compatibility Testing:
The following workflow illustrates the defoamer action mechanism and evaluation process for this compound in water-based coatings:
Diagram 1: Defoamer Action Mechanism and Evaluation Workflow
Optimal Incorporation Techniques:
Formulation Considerations:
This compound demonstrates broad compatibility with numerous polymer systems commonly used in water-based coatings:
Table 3: Compatibility with Polymer Emulsion Systems
| Polymer System | Compatibility Rating | Performance Notes |
|---|---|---|
| Acrylic Emulsions | Excellent | Highly effective, no film defects |
| Vinyl Acetate Homopolymers | Excellent | Optimal foam control in PVAc systems |
| Vinyl Acetate-Acrylic Copolymers | Excellent | Recommended for these systems |
| Styrene-Butadiene Latex | Good to Excellent | Effective in SBR systems |
| Polyvinyl Chloride & Copolymers | Good | Compatible with various PVC systems |
| Ethylene Vinyl Acetate | Good | Works well in EVA dispersions |
| Vinylidene Chloride | Good | Suitable for barrier coatings |
| Water-Soluble Alkyds | Good | Compatible with aqueous alkyd systems | [1] [2]
The versatile compatibility profile enables formulators to use this compound across multiple product lines, simplifying inventory management while maintaining consistent foam control performance.
Despite its robust performance, certain application challenges may arise when using this compound:
Potential Issues and Solutions:
This compound represents a reliable, efficient solution for foam control in water-based coating systems. Its well-balanced formulation provides rapid foam collapse with persistent foam suppression across a broad range of emulsion types. The comprehensive experimental protocols outlined in these application notes enable researchers and formulators to consistently evaluate and optimize defoamer performance in specific systems.
As the coatings industry continues to evolve toward more sustainable, water-based technologies, defoamers like this compound will play an increasingly critical role in maintaining manufacturing efficiency and final product quality. The robust performance characteristics and broad compatibility documented in these application notes make this compound a valuable tool for formulators addressing foam-related challenges in aqueous systems.
Nopco NXZ is a commercially available defoaming agent specifically designed for waterborne systems, including synthetic latex emulsions used in coatings, inks, and other industrial applications [1]. Its primary function is to control and eliminate foam that can form during the manufacturing, mixing, and application processes, which can otherwise lead to defects in the final product.
The following table summarizes the fundamental characteristics of this compound as provided in chemical databases:
| Property | Specification | Notes / Standard |
|---|---|---|
| Chemical Name | This compound | Also known as FOAMASTER NXZ [2] [3] |
| CAS Registry Number | 12794-56-8 [2] [3] | |
| Appearance | Amber liquid [1] | |
| Ionic Character | Nonionic [1] | Enhances compatibility with various latex systems. |
| Specific Gravity | 0.9 g/cm³ [1] | |
| pH | 5.1 [1] |
This compound is formulated for effective use in a wide range of synthetic latex emulsions, including but not limited to:
Foam in latex emulsions is a thermodynamically unstable dispersion of gas in a liquid, stabilized by surfactants and particles. Defoamers like this compound function through a multi-step mechanism:
The nonionic nature of this compound contributes to its broad compatibility and reduces the risk of adverse interactions with the ionic surfactants often present in latex formulations [1].
This section provides detailed methodologies for evaluating the performance of this compound in a synthetic latex emulsion system.
Objective: To determine the minimum effective dosage of this compound required to achieve adequate foam control in a specific latex formulation.
Materials:
Procedure:
Objective: To assess the stability of the defoaming effect over time and check for any adverse effects like cratering, fish-eyes, or reduced gloss.
Materials:
Procedure:
The table below outlines expected outcomes when this compound is incorporated correctly. Note that actual results will vary with the specific formulation.
| Performance Metric | Expected Outcome with this compound | Test Method |
|---|---|---|
| Initial Foam Collapse | Rapid reduction in foam volume within 1-3 minutes. | Protocol 3.1 |
| Entrained Air Content | Significant reduction, leading to higher density and better film integrity. | Density measurement (ASTM D1475) |
| Film Appearance | Smooth, free of pinholes and craters caused by trapped air bubbles. | Visual inspection, Protocol 3.2 |
| Compatibility | Good; no secession or gelation when stored properly. | Long-term stability test (Protocol 3.2) |
The following diagram illustrates the logical workflow for the comprehensive evaluation of this compound as outlined in the protocols above.
Diagram 1: Workflow for comprehensive defoamer evaluation, illustrating the sequence of key experimental protocols.
| Observed Problem | Potential Cause | Suggested Remediation |
|---|---|---|
| Ineffective Foam Control | Dosage too low; improper incorporation; defoamer degraded. | Increase dosage incrementally; ensure low-shear mixing; use fresh defoamer stock. |
| Surface Defects (Craters, Fish-eyes) | Dosage too high; poor compatibility; incorrect addition point. | Reduce dosage; pre-dilute defoamer; change addition point to pigment grind stage. |
| Loss of Efficacy Over Time | Defoamer droplets coalescing or being absorbed onto pigments. | Try a different incorporation method; evaluate alternative defoamer chemistries. |
Problem: Nopco NXZ has separated after a long period of storage.
Explanation: this compound is a formulated mixture of mineral oil, metallic soap, and non-ionic surfactant [1]. Over time, these different components can separate, which is a known characteristic of the product and does not mean it has expired or gone bad.
Recommended Solution: Mix well before using if this compound has separated after long storage time [1]. Simple mechanical agitation is sufficient to reconstitute the product to its homogeneous, light yellowish brown liquid state.
Application Note: After reconstitution, this compound can be used directly or diluted with water. In the case of dilution, ensure it is done under mixing [1].
Q1: What is the typical application dosage for this compound? A: It is typically used at a level of 0.1-0.3 mass% on the solid weight of emulsions and latexes [1].
Q2: In which applications is this compound most effective? A: It is a metallic soap-type anti-foaming agent especially effective for latex and emulsion, including acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. It is also used in water-based paints and water-based adhesives [1] [2].
Q3: Is this compound ionic or non-ionic? A: It is nonionic [1] [2].
For your experimental records and reports, here is a summary of the key physical properties of this compound.
Table 1: Typical Properties of this compound (Not Specifications)
| Property | Value or Description | Conditions / Notes |
|---|---|---|
| Appearance | Light yellowish brown liquid [1] | Amber liquid [2] |
| Composition | Mixture of mineral oil, metallic soap, nonionic surfactant [1] | |
| Viscosity | 170 mPa·s [1] | 25°C |
| 2200 mPa·s [1] | 5°C | |
| pH | 5.1 [1] [2] | 2 mass% aqueous dispersion |
| Specific Gravity | 0.89 [1] | 20°C |
| 0.9 g/cm³ [2] | ||
| Ionicity | Nonionic [1] [2] | |
| Flash Point | 174 °C [1] | |
| Dispersibility | Dispersible in water [1] | |
| Hard Water Resistance | Good [1] |
The following diagram outlines the logical steps for handling this compound before use in your experiments, particularly after storage.
| Property | Specification |
|---|---|
| Product Name | This compound [1] |
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Ionicity | Nonionic [1] |
| Typical Applications | Latex and emulsions (e.g., acrylic, vinyl acetate); water-based paints and adhesives [1] |
| Recommended Usage Level | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1] |
| Appearance | Light yellowish brown liquid [1] |
| Specific Gravity | 0.89 (20°C) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] |
Based on the product information, here are answers to common technical questions.
FAQ 1: What is the recommended starting concentration for our experiments?
FAQ 2: How should we handle and dilute the product?
FAQ 3: The defoamer doesn't seem to be working effectively. What could be wrong?
The following workflow provides a logical method for determining the optimal dosage of this compound in your specific application.
The table below summarizes the core physical and chemical properties of this compound defoamer based on manufacturer information [1] [2].
| Property | Specification / Value |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown to amber liquid [1] [2] |
| Ionicity | Nonionic [1] [2] |
| Specific Gravity | 0.89 - 0.9 g/cm³ (20°C) [1] [2] |
| Viscosity | 170 mPa·s (25°C) [1] |
| pH | 5.1 (2% aqueous dispersion) [1] |
| Flash Point | 174 °C [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
This compound is an anti-foaming agent especially effective for acrylic emulsions, as well as vinyl acetate and styrene-butadiene systems [1] [2].
The manufacturer provides an evaluation method using a diffuser stone test, which you can adapt for your own experimental protocols [1].
Q: What should I do if this compound appears separated after long-term storage?
Q: The defoaming performance in my acrylic formulation is unsatisfactory. What could be the cause?
Q: Is this compound stable in my system's pH conditions?
The technical data for this compound is from 2019 or earlier [1] [2] [3]. For the most current specifications, safety data sheets (SDS), and regulatory information crucial for drug development, contact the manufacturer or a certified supplier directly.
This compound is a metallic soap-type defoamer and anti-foaming agent specifically formulated for latex and emulsion systems, including acrylic, vinyl acetate, and vinyl acetate-acrylic emulsions [1] [2]. Its effectiveness stems from a composition that gives it a lower surface tension than the foam liquid, allowing it to penetrate and break the foam film [2].
The table below summarizes its key technical properties:
| Property | Specification | Source |
|---|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant | [1] |
| Appearance | Light yellowish brown liquid | [1] |
| Ionicity | Nonionic | [1] [3] |
| Specific Gravity | 0.89 (20°C) | [1] |
| pH | 5.1 (2% aqueous dispersion) | [1] |
| Viscosity | 170 mPa·s (25°C) | [1] |
| Flash Point | 174 °C | [1] |
| Dispersibility | Dispersible in water | [1] |
| Hard Water Resistance | Good | [1] |
| Recommended Usage Level | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes | [1] |
Here are answers to common application questions.
Q1: What is the recommended method for incorporating this compound into my latex formulation?
Q2: I added this compound, but foam persists. What could be wrong?
Q3: The defoamer caused surface defects in my coating. How can I prevent this? Defoamers are known to sometimes cause coating defects like craters or fisheyes [2]. To minimize this risk:
The following workflow outlines a standard laboratory method you can adapt to quantitatively evaluate the performance of this compound in your specific latex system. This is based on the manufacturer's own evaluation example [1].
Procedure Details:
For researchers, the key points for successfully using this compound are:
The table below summarizes the key physical properties of Nopco NXZ from the manufacturer's specifications:
| Property | Value or Description | Remarks |
|---|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] | Metallic soap type defoamer. |
| Hard Water Resistance | Good [1] | Qualified by manufacturer testing. |
| Ionicity | Nonionic [1] | Contributes to stability in hard water. |
| Appearance | Light yellowish brown liquid [1] | -- |
| Viscosity | 170 mPa·s (at 25°C) [1] | -- |
| Specific Gravity | 0.89 (at 20°C) [1] | -- |
| pH | 5.1 (2% aqueous dispersion) [1] | -- |
| Typical Use Level | 0.1 - 0.3 mass% on the solid weight of emulsions and latexes [1] | Can be used directly or diluted with water. |
Defoamer performance is system-dependent. The following workflow outlines a general approach to evaluate this compound in your specific formulation, particularly for testing its stability and efficacy in hard water conditions.
Experimental Protocol: Defoamer Evaluation in Hard Water
You can adapt the following method, inspired by the manufacturer's Diffuser Stone Test, to quantify defoaming performance [1].
Q1: The defoamer performance of this compound in my hard water formulation is inconsistent. What could be the cause?
Q2: After adding this compound, I observe surface defects like craters or fish-eyes in my final coating film. How can I resolve this? This indicates a potential compatibility issue. While this compound is designed for good compatibility in various emulsions, it can sometimes cause surface defects.
Q3: Can I use this compound in a drug development process, such as in a coating for tablets? The information available pertains to industrial applications like paints and adhesives [1]. It is critical to note that using this compound in a pharmaceutical context would require:
This table summarizes the key physical and chemical properties of this compound as provided by the manufacturer [1].
| Property | Specification / Value |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Ionisity | Nonionic [1] |
| Specific Gravity | 0.89 (20℃) [1] |
| Viscosity | 170 mPa・s (25℃); 2200 mPa・s (5℃) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] |
| Flash Point | 174 ℃ [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
Based on the manufacturer's information, here are the protocols for use.
Q1: Can this compound be diluted in water for easier application? Yes, according to the manufacturer, this compound can be diluted with water. For the dilution process, it is essential to add the defoamer to water under continuous mixing to achieve a uniform dispersion [1].
Q2: What should I do if my this compound defoamer appears to have separated in the container? Separation can occur after long storage periods. The manufacturer's guidance is to mix the product well before use to rehomogenize it [1].
Q3: For which types of emulsions is this compound particularly recommended? this compound is a metallic soap-type anti-foaming agent especially suited for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. It is also applied in water-based paints and adhesives [1].
The following workflow outlines key steps for addressing common issues when using this compound.
When planning your experiments, please note:
The flowchart below outlines a systematic approach to diagnosing and resolving common dispersion issues with this compound.
What is the recommended dosage for this compound in a latex emulsion? The recommended usage level is 0.1 to 0.3 mass% on the solid weight of the emulsions and latexes [1]. Always start at the lower end of this range and increase if necessary.
Can I dilute this compound with water for easier incorporation? Yes, this compound can be used directly or diluted with water. If you choose to dilute, it is crucial to add the water under active mixing to ensure a uniform dispersion [1].
My this compound appears to have separated after long storage. Is it still usable? This can happen. The product specification sheet advises to "Mix well before using if this compound separated out after long storage time" [1]. Give it a thorough stir before use.
Why is my defoamer ineffective or causing spots in my coating? This is typically a sign of poor dispersion or incompatibility. Ensure you are using high-shear mixing during addition and that the dosage is within the recommended range. Incompatibility with other formulation components, such as certain thickeners or surfactants, can also cause this issue.
For a quantitative understanding of this compound's performance, refer to the following data.
Table 1: Typical Properties of this compound [1]
| Property | Value / Description |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Viscosity (at 25°C) | 170 mPa·s [1] |
| Specific Gravity (at 20°C) | 0.89 [1] |
| pH (2% aqueous dispersion) | 5.1 [1] |
| Ionisity | Nonionic [1] |
| Flash Point | 174 °C [1] |
Table 2: Experimental Defoaming Performance [1] Test Method: Nitrogen bubbling (0.5 L/min) through NBR latex; 0.5 mL of a 5% dilution of defoamer was added when foam reached a certain height, and the foam height was recorded.
| Test Condition | Relative Foam Height (Lower is Better) |
|---|---|
| At 25°C | Shows a significant and rapid reduction in foam volume after defoamer addition [1] |
| At 40°C | Shows a significant and rapid reduction in foam volume after defoamer addition [1] |
You can evaluate the defoaming efficiency of this compound in your specific system using the following standard method, adapted from the manufacturer's data:
The table below summarizes the key physical properties and application information for this compound based on the available data [1].
| Property | Specification / Value | Condition / Note |
|---|---|---|
| Composition | Mixture of mineral oil, metallic soap, nonionic surfactant | [1] |
| Typical Viscosity | 170 mPa·s | At 25°C [1] |
| 2200 mPa·s | At 5°C [1] | |
| Recommended Storage Temperature | 5°C - 40°C | Based on a similar product emulsion [2] |
| Appearance | Light yellowish brown liquid | [1] |
| Specific Gravity | 0.89 | At 20°C [1] |
| Ionisity | Nonionic | [1] |
| Flash Point | 174 °C | [1] |
| Typical Use Level | 0.1 - 0.3 mass% | On solid weight of emulsions/latexes [1] |
Here are solutions to common issues you might encounter in the lab:
Problem: High Viscosity or Gel Formation
Problem: Separation or Settling After Long Storage
Problem: Inefficient Defoaming
How should I dilute this compound?
What is the best practice for storing this compound?
What is the CAS number for this compound?
This procedure outlines how to verify the viscosity of this compound in your lab, which is crucial if you suspect storage-related issues.
The following diagram outlines the logical steps to take if you encounter a viscosity issue with this compound.
This table summarizes the key technical data for this compound based on the manufacturer's information [1].
| Property | Specification |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Ionisity | Nonionic [1] |
| Specific Gravity | 0.89 (20℃) [1] |
| Viscosity | 170 mPa·s (25℃); 2200 mPa·s (5℃) [1] |
| pH | 5.1 (2% aqueous dispersion) [1] |
| Flash Point | 174℃ [1] |
| Dispersibility | Dispersible in water [1] |
| Hard Water Resistance | Good [1] |
| Recommended Use Level | 0.1-0.3 mass% on the solid weight of emulsions and latexes [1] |
What is this compound primarily used for? It is a metallic soap-type anti-foaming agent designed for latex and emulsion systems, especially for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions. Common applications include water-based paints and water-based adhesives [1].
How should I apply and dose this compound? It can be used directly or diluted with water under mixing. The typical dosage is 0.1% to 0.3% on the solid weight of the emulsion or latex. If the product separates after long storage, it should be mixed well before use [1].
What is a standard experimental method to evaluate its defoaming performance? A common laboratory evaluation method is the Diffuser Stone Test [1]. A generalized workflow for this test is as follows:
Ineffective Foam Control
Defects in the Final Coating Film While the search results do not directly link this compound to specific film defects, they emphasize that coating defects like crawling, edge retraction, craters, and fisheyes are often caused by poor wetting or surface tension issues [2]. Ensure that the defoamer is fully compatible with your formulation and does not adversely affect the surface tension in a way that promotes dewetting.
Equipment-Related Foaming Beyond the chemical defoamer, equipment setup can introduce foam. For instance, if an agitator in a coating tank breaches the liquid surface as the level drops, it can entrain air and generate foam. Using a system with an automatic level sensor to shut off the agitator can prevent this [3].
To build a more comprehensive support center, you could:
How does temperature affect the viscosity of Nopco NXZ? The viscosity of this compound is significantly affected by temperature [1]. At 25°C, its typical viscosity is 170 mPa·s. When the temperature drops to 5°C, the viscosity increases markedly to 2200 mPa·s. This indicates that the product will flow much more slowly and may require different handling in cooler environments.
What is the recommended dosage for this compound in an emulsion or latex? The recommended usage level is 0.1 to 0.3 mass% on the solid weight of the emulsions and latexes [1].
What should I do if this compound separates after long-term storage? The manufacturer advises to mix well before using if separation occurs after long storage [1].
For which applications is this compound especially recommended? It is a metallic soap-type anti-foaming agent especially functional for latex and emulsion, particularly for acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [1] [2]. It is also suitable for water-based paints and adhesives [1].
The table below summarizes the fundamental physical and chemical properties of this compound as provided in the technical datasheets.
| Property | Value / Description |
|---|---|
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Appearance | Light yellowish brown liquid [1] |
| Ionicity | Nonionic [1] |
| Specific Gravity | 0.89 (at 20°C) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] |
| Flash Point | 174 °C [1] |
| Dilution | Can be used directly or diluted with water [1] |
| Hard Water Resistance | Good [1] |
To systematically assess the defoaming performance of this compound under different conditions, you can adapt the following industry-standard test method. The workflow below outlines the key steps.
Procedure in Detail:
Interpreting Results:
The table below links common symptoms to their potential causes and suggested solutions.
| Observation | Potential Cause | Recommended Action |
|---|---|---|
| High viscosity and difficult to pump or dispense | Storage or use at low temperatures (as indicated by 2200 mPa·s viscosity at 5°C) [1] | Warm the product to around 25°C and ensure storage within recommended temperature ranges. |
| Reduced defoaming performance | Incorrect dosage; Temperature-induced viscosity change affecting dispersion [1] | Re-optimize dosage for your specific system. Ensure defoamer is well-dispersed. Re-test efficacy at process temperature. |
| Separation in storage | Long storage time, leading to settling of components [1] | Mix the product thoroughly before use to re-disperse any separated material [1]. |
I hope this technical support center provides a solid foundation for your experiments. The data clearly shows that temperature is a critical factor for the handling and potentially the performance of this compound.
The table below summarizes the key characteristics of Nopco NXZ and a similar Foamaster product, Foamaster MO NDW EK, based on the technical data found in the search results.
| Feature | This compound [1] | Foamaster MO NDW EK [2] |
|---|---|---|
| Chemical Composition | Mineral oil, metallic soap, nonionic surfactant mixture | Hydrocarbons, non-ionic surfactants |
| Product Type | Metallic soap type | Mineral-oil-based |
| Primary Target Applications | Acrylic, vinyl acetate, vinyl acetate-acrylic emulsions | Synthetic latexes (styrene-butadiene, PVAc, acrylic, water-soluble alkyds), high PVC paints |
| Recommended Dosage | 0.1-0.3% on solid weight of emulsions/latexes | 0.2-0.5% on total paint formulation; 1-2% on solids in adhesives |
| Key Claimed Benefits | Good hard water resistance, effective in latex | Good compatibility, no fisheyes, excellent brushability, long-term efficiency |
| Physical Form | Light yellowish brown liquid | Yellowish liquid |
To objectively compare defoamers, researchers use standardized test methods. The search results describe several common protocols for evaluating defoamer performance [3]. Understanding these methods is crucial for interpreting any performance data you may encounter.
The table below summarizes the key characteristics of Nopco NXZ and several alternative defoamers based on manufacturer information.
| Product Name | Chemical Composition | Key Features & Target Applications | Typical Dosage |
|---|---|---|---|
| This compound [1] [2] | Mixture of mineral oil, metallic soap, and nonionic surfactant [1]. | Metallic soap type; for latex, emulsion, water-based paints, and adhesives (e.g., acrylic, VAc) [1]. | 0.1 - 0.3% on solid weight of emulsions [1]. |
| SATOL NXZ [3] | Blend of mineral oil and fatty acid esters [3]. | Oil-soluble; for coating systems (PVA, acrylic, EVA); APEO-free [3]. | 250 - 300 g per 100 liters [3]. |
| SATOL DKW [3] | A blend of mineral oil with fatty acid esters [3]. | Non-silicone, oil-soluble; for coatings, adhesives, polymeric dispersions; 99% active content [3]. | Information not specified in search results. |
| SATOL DF 30 [3] | PolydimethylSiloxane, silica, polyether silicones, and surfactants [3]. | Silicone-based; for pulp & paper, textiles, ETP; effective at low concentrations [3]. | 50 - 100 ppm [3]. |
| NXZ(1) from Ruike [4] | 100% active liquid polyether defoamer [4]. | For coatings, inks, adhesives; good shear and storage stability; no adverse effect on gloss [4]. | 0.2 - 0.3% of total formula [4]. |
While direct efficiency comparisons are unavailable, the search results provide standard test methods cited by manufacturers that you can use as a reference for designing comparative experiments.
Defoaming Test for this compound: One documented method involves using NB latex [1].
Application-Oriented Evaluation: For a more practical assessment, you can incorporate the defoamer during the manufacturing process of the target application (e.g., paint, adhesive) and evaluate key parameters such as density, gloss, surface appearance (checking for defects like "fish eyes"), and long-term foam suppression during storage or application [3] [4].
To create a comprehensive and objective comparison guide for a research audience, consider the following approach:
To help visualize the experimental workflow for a comparative study, here is a diagram using Graphviz.
The table below summarizes the core characteristics of metallic soap and silicone defoamers based on the information available.
| Feature | Metallic Soap Defoamers | Silicone Defoamers |
|---|---|---|
| Chemical Composition | Metallic salt of a fatty acid (e.g., metallic soap) [1]. | Primarily polysiloxanes like polydimethylsiloxane (PDMS), often combined with silica particles [2]. |
| Primary Defoaming Action | Information not explicitly detailed in search results. | Reduces surface tension to burst bubbles and prevent new ones; can exhibit foam-breaking, foam-suppressing, and deaerating actions [3] [2]. |
| Key Advantages | Remarkable defoaming ability in specific emulsions (e.g., acrylic, vinyl acetate) [3]. | High efficiency at low concentrations, broad chemical stability across pH and temperature ranges, and fast defoaming speed [2] [4]. |
| Common Applications | Acrylic, vinyl acetate, or vinyl acetate-acrylic emulsions [3]. | Wide range: paints/coatings, wastewater treatment, pulp/paper, textiles, and detergents [3] [2] [5]. |
| Compatibility & Drawbacks | Can be a source of degradation (saponification) in oil-based paints, leading to surface defects [6] [1]. | Poor compatibility can cause coating defects (cratering, fisheyes); requires careful formulation to avoid gloss reduction or haze [7]. |
While direct comparative data is limited, the search results highlight key performance factors to consider when choosing between defoamer types. The table below outlines how performance priorities can vary significantly depending on the application, which can guide the selection process.
| Application | Top Performance Priority | Recommended Defoamer Type & Notes |
|---|---|---|
| Automatic Washing Powder | Defoaming Speed: Must quickly suppress foam to prevent machine overflow [4]. | Strong silicone or silicone-polyether compounds are recommended for their fast action and alkali resistance [4]. |
| Household Floor Cleaner | Anti-Foaming Persistence: Foam must be controlled throughout the cleaning process [4]. | Non-silicone (polyether) or low-silicone compounds are recommended for compatibility and to avoid residues [4]. |
| Paints & Coatings | Efficiency & Compatibility: Must eliminate foam without causing surface defects like craters or haze [7]. | Various types (silicone, polymer, mineral oil) are used; selection is critical and depends heavily on the resin system [7]. |
| Transparent Liquid Detergents | System Compatibility: Must not cause cloudiness or separation in the final product [4]. | Transparent polyether or non-silicone defoamers are used to preserve product clarity [4]. |
For a rigorous comparison, researchers can employ standardized test methods to evaluate defoamer performance. The following diagram illustrates a generalized experimental workflow derived from industry practices.
Commonly used experimental protocols include:
Given the lack of direct comparative data, selecting the right defoamer requires a systematic, application-focused approach:
The table below summarizes the key characteristics of this compound and the available defoaming performance data based on the manufacturer's information [1].
| Property Category | Details and Test Results |
|---|---|
| General Information | |
| Product Name | This compound Series [1] |
| Composition | Mixture of mineral oil, metallic soap, and nonionic surfactant [1] |
| Key Feature | Metallic soap type anti-foaming agent for latex and emulsion [1] |
| Typical Physical Properties | |
| Appearance | Light yellowish brown liquid [1] |
| Viscosity | 170 mPa·s (25°C); 2200 mPa·s (5°C) [1] |
| pH | 5.1 (2 mass% aqueous dispersion) [1] |
| Specific Gravity | 0.89 (20°C) [1] |
| Ionisity | Nonionic [1] |
| Defoaming Performance | |
| Recommended Usage | 0.1-0.3 mass% on the solid weight of emulsions and latexes [1] |
| Test Substrate | NBR Latex [1] |
| Key Finding | Effective foam reduction was observed in defoaming experiments with NB latex at 25°C and 40°C. The data indicates that the less the foam volume, the better the properties [1] |
The manufacturer provides an overview of the evaluation method used to test this compound, which can serve as a reference for your own comparative testing [1].
The table below summarizes the key characteristics of Nopco NXZ and SN-DEFOAMER 2000 based on the data obtained.
| Feature | This compound | SN-DEFOAMER 2000 |
|---|---|---|
| Chemical Composition | Mineral oil, metallic soap, nonionic surfactant [1] | Blend of mineral oil, silica, metallic soap of fatty acid, non-ionic surfactant, water [2] |
| Primary Function | Anti-foaming agent [1] | Defoamer [2] |
| Key Applications | Latex, emulsions (acrylic, VAc, VAc-acrylic), water-based paints, water-based adhesives [1] [3] | Water-based architectural paints (indoor/outdoor flat, semi-gloss), matte aqueous coatings [2] |
| Recommended Usage | 0.1 - 0.3 mass% on the solid weight of emulsions/latexes [1] | 0.3 - 1% [2] |
| Appearance | Light yellowish brown / Amber liquid [1] [3] | Data not available |
| Ionic Character | Nonionic [1] [3] | Data not available |
| Specific Gravity | 0.89 (20°C) [1] | Data not available |
| pH | 5.1 (2 mass% aqueous dispersion) [1] | Data not available |
Chemical Composition: Both defoamers share a similar foundation of mineral oil and metallic soap [1] [2]. A key difference is that SN-DEFOAMER 2000 also contains silica and water [2]. The inclusion of silica, a common foam-suppressing particle, suggests a formulation designed for efficient foam breaking in prepared coating systems.
Performance and Application: This compound is characterized as a metallic soap-type anti-foaming agent, often used to prevent foam formation in latexes and specific emulsions during their production [1]. In contrast, SN-DEFOAMER 2000 is described as a defoamer that eliminates existing foam and is noted for its effectiveness in final paint products [2]. This aligns with the technical distinction where "antifoam" often refers to agents that prevent foam, while "defoamer" refers to those that destroy existing foam [4].
While specific protocols for these products are limited, a relevant experimental method for evaluating defoamer performance in a latex system is described for this compound. The diagram below outlines a generalized workflow based on this method.
This diffuser stone test measures a defoamer's efficiency by quantifying the collapse of pre-generated foam [1]. The foam volume is measured before and after adding the defoamer, with lower foam volumes indicating better performance.
For Latex and Emulsion Production: If your work involves formulating or manufacturing latex, acrylic, vinyl acetate emulsions, or water-based adhesives, This compound appears to be the more targeted choice. Its formulation is specifically indicated for preventing foam during such processes [1] [3].
For Architectural Paints and Coatings: If your focus is on formulating final paint products, especially architectural paints (both indoor and outdoor, flat and semi-gloss), SN-DEFOAMER 2000 may be more suitable. It is marketed for these applications and is noted for providing excellent, long-lasting defoaming without defects like cratering [2].
Key Consideration: The terminology suggests This compound may be more focused on preventing foam (anti-foam), while SN-DEFOAMER 2000 is geared towards eliminating existing foam (defoamer) [4]. The optimal choice depends on whether the foam is an issue during the process or in the final product.
The table below summarizes the key characteristics of different defoamer classes to help you make a preliminary selection.
| Defoamer Type | Key Characteristics | Common Applications in Paints/Coatings | Reported Efficiency (Volume % Air) [1] |
|---|---|---|---|
| Mineral Oil-Based | Good efficiency, good long-term stability, easily dispersible, moderate effect on gloss [1] [2] | Universal defoamer for aqueous emulsion paints and plasters; effective in fine-particle resin emulsions [2] | 4.5% (in a long oil alkyd resin) [1] |
| Silicone Oil-Based | Very good efficiency, good long-term stability, fast defoaming, good dispersion [1] [3] | Wide range, including industrial coatings, wastewater treatment, and wood coatings [4] [1] | 2.5% (in a long oil alkyd resin) [1] |
| Polymer-based | Very good efficiency, good long-term stability, good incorporation [1] | Not specified in detail, but noted for general use in various coatings [1] | 2.5% (in a long oil alkyd resin) [1] |
| Emulsion-type | Good efficiency, moderate long-term stability, very good incorporation [1] | Aqueous wood primers, high-gloss emulsion paints [4] [1] | 6.5% (in a cationic wood primer) [1] |
To objectively compare defoamer performance, you can employ the following standardized test methods. Consistent conditions (e.g., stirrer type, rotational speed, temperature) are critical for meaningful results.
Density Test [1]: This method evaluates microfoam (entrapped air within the liquid).
Volume Test / Foam Height Measurement [1] [5]: This method evaluates macrofoam (foam on the surface).
Coating Test (Roller Application) [1]: This test simulates real application conditions and assesses both micro- and macro-foam in the final film.
Compatibility Test [1]: This is a critical check for negative side effects.
Long-term Efficiency Test [1]: This evaluates the stability of the defoamer's performance.
To help visualize the logical process of defoamer selection and how defoamers function, I have created the following diagrams using Graphviz.
Defoamer Mechanism of Action This diagram illustrates how defoamers work to destabilize foam lamellae.
Defoamer Evaluation Workflow This diagram outlines a logical workflow for testing and selecting a defoamer.
When selecting a defoamer, please consider the following practical aspects:
The table below summarizes the core characteristics of Nopco NXZ and general mineral oil defoamers based on the information available.
| Feature | This compound | General Mineral Oil Defoamers |
|---|---|---|
| Chemical Type | Metallic soap type (mixture of mineral oil, metallic soap, nonionic surfactant) [1] [2] | Mineral oil-based, often with hydrophobic particles [3] [4] |
| Primary Action | Anti-foaming agent for emulsion and latex [1] [2] | Foam suppression and foam-breaking [3] [4] |
| Ionic Character | Nonionic [1] | Typically nonionic [4] |
| Key Applications | Acrylic, vinyl acetate, vinyl acetate-acrylic emulsions; water-based paints & adhesives [1] | Synthetic latex (styrene-butadiene, acrylic, PVAc), water-based coatings, adhesives, plasters [5] [4] [6] |
| Typical Dosage | 0.1 - 0.3% on solid weight of emulsions/latexes [1] | 0.2 - 0.5% on total paint formulation; 1 - 2% on solids in adhesives [5] |
| Compatibility | Specifically noted for excellent performance in certain emulsions [2] | Generally good, but formulations are available for high compatibility in specific systems (e.g., hydrocarbon-based acrylics) [5] [4] |
| Key Benefit | Remarkable anti-foaming ability, highly acclaimed in industry [2] | Cost-effective, good affinity with organic materials, suitable for high-viscosity systems [3] [4] |
While direct comparisons are unavailable, the search results provide performance data from separate evaluations.
One search result describes a "Diffuser stone test" used to evaluate this compound, which can serve as a reference experimental method [1]:
Data for a specific mineral oil defoamer reveals the following performance characteristics [5]:
The following diagram summarizes the decision-making logic for selecting between these defoamer types.
To make a fully informed decision, I suggest you: